molecular formula C13H8Br2FNO B2858807 4-bromo-N-(3-bromophenyl)-2-fluorobenzamide CAS No. 391223-22-6

4-bromo-N-(3-bromophenyl)-2-fluorobenzamide

Cat. No. B2858807
CAS RN: 391223-22-6
M. Wt: 373.019
InChI Key: AZPYQCJMOQBTON-UHFFFAOYSA-N
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Description

4-bromo-N-(3-bromophenyl)-2-fluorobenzamide is a chemical compound that belongs to the class of amides. This compound has gained attention in scientific research due to its potential in various fields such as medicinal chemistry, organic synthesis, and material science. In

Scientific Research Applications

Synthesis and Chemical Properties

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This research highlights the development of a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials. The synthesis involves a cross-coupling reaction facilitated by palladium, indicating the relevance of bromo and fluoro substitutions in pharmaceutical manufacturing processes (Qiu et al., 2009).

Radiopharmaceutical Applications

SYNTHESIS OF 4-18F-1-BROMO-4-FLUOROBENZENE AND ITS USE IN PALLADIUM-PROMOTED CROSS-COUPLING REACTIONS WITH ORGANOSTANNANES : This study describes the synthesis of [4-F-18]-1-Bromo-4-fluorobenzene and its application in palladium-promoted cross-coupling reactions, highlighting its potential in creating functional molecules for radiopharmaceutical applications (Forngren et al., 1998).

Electrochemical Studies

Electrochemical fluorination of aromatic compounds in anhydrous HF : This research investigates the electrochemical fluorination of various aromatic compounds, including 4-Bromobenzamide, providing insights into the chemical transformations and potential applications of bromo-fluoro aromatic compounds in different industrial and pharmaceutical contexts (Shainyan & Danilevich, 2006).

Supramolecular Chemistry

New insights into the factors that govern the square/triangle equilibria of Pd(II) and Pt(II) supramolecules : This study explores the use of a rigid fluorinated ligand for the construction of supramolecular species, highlighting the influence of bromo and fluoro groups on the structural dynamics and applications of these complexes in materials science (Ferrer et al., 2010).

Crystal Structure Analysis

Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide : This research reports the crystal structures of several benzamides with bromo and fluoro substitutions, contributing to our understanding of the molecular configurations and potential applications of these compounds in developing new materials (Suchetan et al., 2016).

properties

IUPAC Name

4-bromo-N-(3-bromophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2FNO/c14-8-2-1-3-10(6-8)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPYQCJMOQBTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-bromophenyl)-2-fluorobenzamide

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